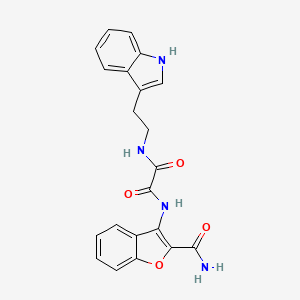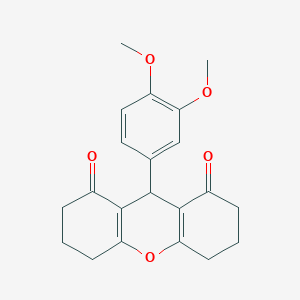
9-(3,4-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It likely contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. For similar compounds, reactions may involve the cleavage of bonds, the addition of functional groups, or the rearrangement of existing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .科学的研究の応用
Synthesis and Chemical Properties
- The compound has been synthesized through environmentally friendly methods, such as a one-pot reaction in aqueous citric acid, indicating its potential for sustainable production (Navarro, Sierra, & Ochoa‐Puentes, 2016).
- Efficient synthesis methods using functionalized ionic liquids as catalysts and reaction media have been developed. This approach highlights the adaptability of the compound's synthesis to various chemical environments (Ma, Zhou, Zang, Wang, Wang, Li, & Li, 2007).
Antibacterial Activity
- Derivatives of this compound, such as 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have demonstrated strong antibacterial activity against bacteria like Staphylococcus epidermidis (Retnosari, Rachman, Sutrisno, Sari, Sukarianingsih, & Rukayadi, 2021).
- Some derivatives show good antibacterial and antifungal activities, indicating potential applications in antimicrobial treatments (Angajala, Sunitha, Shankar, Krishna, Lincoln, & Jalapathi, 2017).
Anticancer Properties
- Certain derivatives have displayed promising anti-proliferative properties against various cancer cell lines, suggesting potential in cancer research and therapy (Mulakayala, Murthy, Rambabu, Aeluri, Adepu, Krishna, Reddy, Prasad, Chaitanya, Kumar, Rao, & Pal, 2012).
- A specific derivative has been identified as a potent agent inhibiting the A549 lung cancer cell line, showcasing its therapeutic potential (Sangwan, Saini, Verma, Kumar, Banerjee, & Jain, 2020).
Photophysical Properties
- Investigations into the optical behaviors of xanthenediones have been conducted, exploring their potential use in photophysical applications (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).
Structural Analysis and Molecular Interactions
- Studies on xanthenedione derivatives provide insights into their molecular structure and interactions, which are crucial for understanding their biological activity and potential pharmaceutical applications (Purushothaman & Thiruvenkatam, 2018).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its structure and reactivity, the development of new synthesis methods, or the exploration of its potential uses in areas such as medicine or materials science .
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-15-10-9-12(11-18(15)25-2)19-20-13(22)5-3-7-16(20)26-17-8-4-6-14(23)21(17)19/h9-11,19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKHZOZGVFQKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

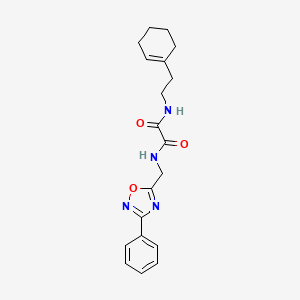
![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)
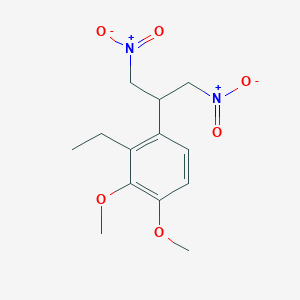
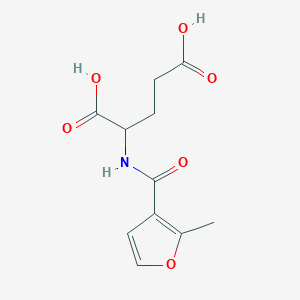
![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)
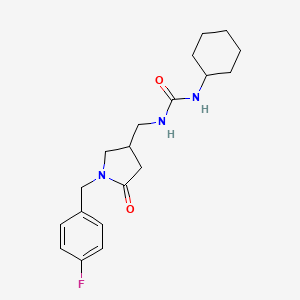
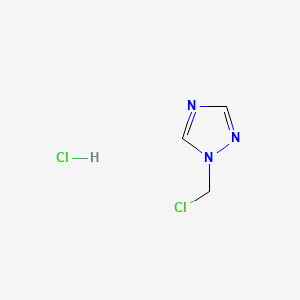
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
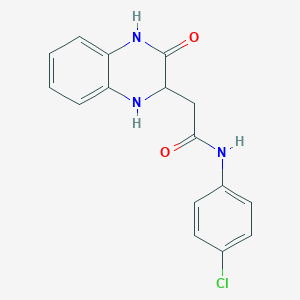
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
